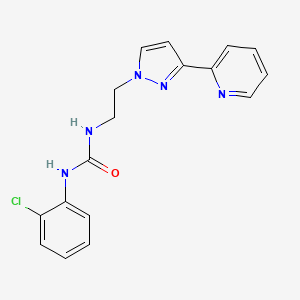

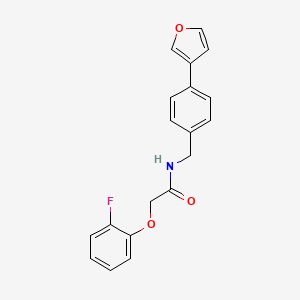

![molecular formula C21H22ClN5OS2 B2520146 5-((4-(3-氯苯基)哌嗪-1-基)(噻吩-2-基)甲基)-2-乙基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 886914-46-1](/img/structure/B2520146.png)

5-((4-(3-氯苯基)哌嗪-1-基)(噻吩-2-基)甲基)-2-乙基噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of 1H-1,2,4-triazole, a heterocyclic compound that is known for its various pharmacological activities. The structure suggests that it is a complex molecule with multiple substituents, including a piperazine ring and a thiophene moiety, which are often found in drugs with antihypertensive properties.

Synthesis Analysis

The synthesis of related triazole compounds has been explored in the literature. For instance, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which share a similar core structure to the compound of interest, was synthesized and evaluated for antihypertensive activity. One of these compounds demonstrated significant activity and was studied further to understand its mechanism of action . Additionally, a method for synthesizing [1,2,4]triazolo[4,3-α]piperazines has been reported, which involves the condensation of chloromethyloxadiazoles with ethylenediamines. This method could potentially be adapted for the synthesis of the compound , considering the structural similarities .

Molecular Structure Analysis

The molecular structure of the compound includes a 1,2,4-triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This core is fused with a thiazole ring and substituted with a piperazine ring linked to a 3-chlorophenyl group. The presence of the thiophene and piperazine rings suggests that the compound could interact with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions Analysis

While specific reactions of the compound have not been detailed in the provided papers, the functional groups present in the molecule suggest that it could undergo typical organic reactions. For example, the triazole ring might participate in nucleophilic substitution reactions, and the chlorophenyl group could be involved in electrophilic aromatic substitution. The piperazine ring could also be modified through alkylation or acylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and the presence of various substituents. These properties include solubility, melting point, and stability, which are critical for the pharmacokinetic profile of a drug. The compound's lipophilicity, influenced by the chlorophenyl and thiophene groups, would affect its ability to cross biological membranes. The piperazine ring is known to impart water solubility, which could enhance the compound's bioavailability.

科学研究应用

合成和表征

该化合物属于一类因其独特的结构特性而被合成和表征的物质。研究重点是合成新型 1,2,4-三唑衍生物及其衍生物,因为它们具有潜在的生物活性。例如,Bektaş 等人。(2007)合成了新型 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,并探索了它们的抗菌活性,表明人们对该类化合物作为潜在抗菌剂的兴趣更广泛 (Bektaş 等人,2007)。

潜在的生物活性

对这些化合物的研究延伸到它们的潜在生物活性,包括抗菌、抗炎和抗真菌特性。例如,具有相似结构骨架的化合物已被证明对各种微生物具有良好至中等活性,表明在开发新的抗菌剂方面具有潜在的用途。Tozkoparan 等人的一项研究。(2004)证明了 6-(α-氨基-4-氯苄基)噻唑并[3,2-b]-1,2,4-三唑-5-醇的抗炎和镇痛活性,强调了这些化合物的治疗潜力 (Tozkoparan 等人,2004)。

分子对接研究

进一步的研究通过密度泛函理论和分子对接探索了相关化合物抗癌特性的分子机制。例如,Karayel(2021)对带有 1,2,4-三唑环的苯并咪唑衍生物的互变异构性质、构象和潜在抗癌活性进行了详细研究,突出了分子建模在理解这些化合物的生物活性中的重要性 (Karayel,2021)。

药理学相关特性

还研究了 1,2,4-三唑类新型抗真菌化合物的溶解度、热力学和分配过程,为它们的药代动力学特征和潜在治疗应用提供了见解。Volkova 等人。(2020)合成了一种新型的潜在抗真菌化合物,并确定了其一些药理学相关的理化性质,为进一步的药物开发过程奠定了基础 (Volkova 等人,2020)。

属性

IUPAC Name |

5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLPFFUFTOYOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

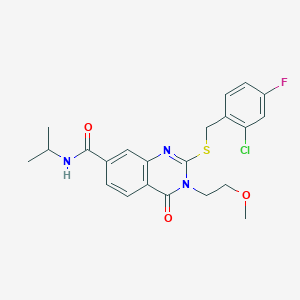

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

![8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2520075.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)